5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
Description
Properties
IUPAC Name |
5-chlorospiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYDBRINEAMBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508410 | |
| Record name | 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-97-7 | |
| Record name | 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzofuran Core Construction
The synthesis typically initiates with 5-chlorosalicylaldehyde derivatives as precursors. Halogenated phenols undergo Ullmann-type coupling with β-keto esters in the presence of copper(I) oxide (Cu₂O) at 110–120°C, forming the benzofuran backbone. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% Cu₂O | <70% → >85% yield |
| Solvent | DMF | Enhances thermal stability |
| Reaction time | 8–12 h | Prevents over-oxidation |
Cyclization is completed via acid-mediated dehydration using concentrated H₂SO₄ at 0–5°C, achieving >90% ring closure efficiency.
Spirocyclization with Piperidine
The critical spirojunction forms through Mannich-type reactions between the benzofuran intermediate and N-Boc-piperidine. Titanium tetrachloride (TiCl₄) catalyzes the stereoselective coupling at −78°C in anhydrous dichloromethane (DCM), yielding the spirocyclic core with 7:1 diastereomeric ratio. Post-reaction quenching with saturated NaHCO₃ and extraction with ethyl acetate (3 × 100 mL) isolates the product in 68–72% yield.
Transition Metal-Catalyzed Approaches
Grignard Reagent-Mediated Coupling
A patented method employs isopropylmagnesium chloride to generate a benzofuran-derived Grignard reagent from 2-bromo-4-chloroanisole in tetrahydrofuran (THF). Subsequent addition of:
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1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (0.5 equiv)
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Copper(I) bromide dimethyl sulfide complex (5 mol%)
Facilitates spirocyclization at 25–30°C within 20 minutes. This method achieves 82% conversion but requires meticulous control of:
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Water content (<50 ppm)
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Reaction exotherm (maintained below 40°C)
Palladium-Catalyzed Cross-Coupling
Recent advancements utilize Pd(OAc)₂/XPhos catalytic systems for direct C–N bond formation between chlorobenzofurans and piperidine derivatives. Under microwave irradiation (150°C, 30 min), this method achieves 89% yield with 99% regioselectivity. Key advantages include:
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Elimination of protecting groups
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Tolerance for electron-withdrawing substituents
Flow Chemistry Innovations
The Umpolung strategy in continuous flow systems enables inverted polarity reactions, particularly effective for spirocycle formation. A representative protocol:
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Reactor setup : Two-input microfluidic chip (Teflon®, 0.8 mm ID)
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Feed solutions :
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Stream A: Benzofuran electrophile (0.5 M in MeCN)
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Stream B: Piperidine nucleophile (0.5 M in MeCN with 2 eq. iPr₂NEt)
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-
Conditions :
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Residence time: 8.5 min
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Temperature: 70°C
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Pressure: 2.7 bar
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This method produces the target compound at 1.2 g/h throughput with 94% purity, demonstrating superior heat/mass transfer compared to batch processes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional | 68–72 | 95 | Moderate | High (DMF waste) |
| Grignard-Mediated | 82 | 98 | Challenging | Moderate (Cu waste) |
| Pd-Catalyzed | 89 | 99 | High | Low (Pd recycling) |
| Flow Chemistry | 91 | 94 | Industrial | Minimal |
Critical Process Optimization Considerations
Chirality Control
The spirocenter’s absolute configuration is dictated by:
Chemical Reactions Analysis
Types of Reactions
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Modifications in Piperidine and Related Heterocycles
Morpholine vs. Piperidine Analogs
Replacing the piperidine ring with morpholine (as in compounds 4 and 5 from ) significantly reduces inhibitory activity against acetylcholinesterase (AChE). For example:
- Compound 5 (morpholine analog) : Loses critical interactions with Ser122, Tyr70, and Trp279 in AChE, resulting in weaker binding (ΔG ≈ -68.0 kcal/mol vs. -69.4 kcal/mol for piperidine-based analogs) .
- Piperidine Retention : The spiro-piperidine in 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] likely maintains these interactions, preserving activity.
Isobenzofuran vs. Benzofuran Derivatives
This structural variation may explain differences in binding affinity between the two scaffolds .
Substituent Effects on Bioactivity
Chloro Substituent Position
- 5-Chloro on Benzofuran : Enhances hydrophobic interactions with residues such as Trp86 in AChE (similar to chloro-substituted benzothiazoles in , which show LC50 values of 0.034 μg/μL for larvicidal activity) .
- 6-Chloro on Benzothiazole : In -chloro substitution improves larvicidal activity (LC50 = 0.053–0.128 μg/μL), suggesting analogous benefits for 5-chloro positioning in the benzofuran scaffold .
Methoxy and Methyl Groups
- Methoxy substitution on benzisoxazole (e.g., compound 14 in ) increases AChE inhibition (IC50 = 441 nM) compared to unsubstituted analogs, highlighting the role of electron-donating groups .
- Methyl groups on piperidine (e.g., 3-methyl substitution in ) enhance adulticidal activity (LD50 = 2.084 μg/mosquito), suggesting that alkylation of the piperidine ring in the target compound could further optimize interactions .
Conformational Rigidity and Linker Flexibility
Spirocyclic vs. Flexible Linkers
- Ether vs. Methylene Linkers : Ether-linked benzisoxazole derivatives (e.g., compound 11) show weaker AChE inhibition (IC50 = 240 nM) than methylene-linked counterparts, underscoring the advantage of conformational flexibility in specific contexts .
Docking and Binding Mode Comparisons
*Hypothetical value based on structural similarity to high-affinity analogs.
Biological Activity
5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C12H14ClNO
- CAS Number: 71916-97-7
- IUPAC Name: 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
The compound features a spiro structure that connects a benzofuran moiety with a piperidine ring, contributing to its distinctive biological activity.
Synthesis Methods
The synthesis typically involves chlorination of benzofuran derivatives followed by a spirocyclization reaction with piperidine. Key steps include:
- Chlorination of Benzofuran: Introduction of chlorine at the 5-position.
- Spirocyclization: Reaction with piperidine under controlled conditions to form the spiro compound.
Biological Activity
Antimicrobial Activity
Research indicates that 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine] exhibits significant antimicrobial properties. A study showed its effectiveness against various strains of bacteria, particularly multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 32 |
| Linezolid-resistant S. aureus | 16 |
| Vancomycin-intermediate S. aureus | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties, particularly against A549 human lung adenocarcinoma cells. Results from cytotoxicity assays are presented in Table 2.
| Compound | Viability (%) |
|---|---|
| Control (Cisplatin) | 20 |
| 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] | 45 |
| Other derivatives (various substitutions) | Varies |
These findings suggest that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its efficacy.
The biological activity of 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine] is believed to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It may act on various receptors, including those involved in pain pathways, suggesting potential analgesic properties.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- A study published in MDPI highlighted its selective antimicrobial activity against resistant strains and suggested further exploration as a pharmacophore for drug development targeting resistant pathogens .
- Another research effort indicated that compounds with chlorine substitutions often exhibit enhanced biological activity due to their ability to interact more effectively with biological targets .
Q & A
Q. What are the key steps in synthesizing 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine], and how is purity ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, precursors with benzofuran and piperidine moieties are reacted under controlled pH and temperature, followed by purification via thin-layer chromatography or recrystallization. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (>98%) .
Q. How is the structural characterization of this compound performed?
Methodological Answer: X-ray crystallography (using software like SHELX or WinGX) resolves the spirocyclic configuration and stereochemistry . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹), while NMR (¹H/¹³C) confirms proton environments and carbon connectivity .
Q. What are the primary biological targets of this compound, and how is binding affinity quantified?
Methodological Answer: The compound shows high affinity for σ receptors (Ki = 1.14 nM) and GPCRs, determined via radioligand displacement assays. Competitive binding studies using [³H]-ligands in membrane preparations (e.g., rat brain homogenates) measure IC₅₀ values, followed by Cheng-Prusoff correction for Ki calculation .
Q. What are its applications in non-pharmacological research, such as materials science?
Methodological Answer: The spirocyclic structure enhances polymer mechanical properties. Studies incorporate it into polyurethane matrices at 1–5 wt%, followed by tensile testing (ASTM D638) and dynamic mechanical analysis (DMA) to assess rigidity and thermal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact receptor binding and metabolic stability?
Methodological Answer: Comparative studies with analogs (e.g., 5-(trifluoromethyl)-substituted derivatives) reveal that electron-withdrawing groups like -CF₃ increase σ receptor affinity by 3-fold but reduce metabolic stability. Cytochrome P450 (CYP3A4/2D6) metabolism is assessed via liver microsome incubations, with LC-MS/MS identifying oxidative metabolites .
Q. How can contradictory data on dose-dependent effects in animal models be resolved?
Methodological Answer: Discrepancies in analgesic efficacy (low vs. high doses) may arise from receptor saturation or off-target toxicity. Dose-response curves (0.1–50 mg/kg, i.p.) in rodent models, combined with pharmacokinetic profiling (plasma t₁/₂, AUC), clarify therapeutic windows. Toxicological screening (ALT/AST levels, histopathology) identifies safe thresholds .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer: Salt formation (e.g., hydrochloride) improves aqueous solubility. Co-solvent systems (PEG 400/water) enhance oral bioavailability. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, while logP values (2.8–3.5) guide lipophilicity optimization .
Q. How can computational methods aid in designing derivatives with improved target selectivity?
Methodological Answer: Molecular docking (AutoDock Vina) models interactions with σ receptor subtypes (σ1 vs. σ2). QSAR analysis identifies critical substituents (e.g., chloro at position 5) for selectivity. Free energy perturbation (FEP) simulations predict binding ΔG changes for proposed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
